

Application Note: Propyl Valerate as a Reference Standard in Analytical Chemistry

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Compound of Interest

Compound Name: *Propyl valerate*

Cat. No.: *B086924*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Propyl valerate (also known as propyl pentanoate) is a fatty acid ester with a characteristic fruity aroma.^[1] It is utilized as a reference standard in analytical chemistry, particularly in the quality control of food, beverages, and fragrance formulations. Its well-defined chemical and physical properties make it a reliable benchmark for the quantification of volatile and semi-volatile compounds. This document provides detailed protocols for the use of **propyl valerate** as a reference standard in High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID).

Physicochemical Properties of Propyl Valerate

A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application in analytical methodologies.

Property	Value	Reference
CAS Number	141-06-0	[2]
Molecular Formula	C8H16O2	[2]
Molecular Weight	144.21 g/mol	[2]
Appearance	Colorless liquid	[3]
Boiling Point	167.55°C	[2]
Density	0.870 g/mL at 20°C	[2]
Refractive Index	n _{20/D} 1.407	[2]
Flash Point	50°C	[2]
Solubility	Miscible with ethanol and diethyl ether; slightly soluble in water.	[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of **propyl valerate**. This method is suitable for the analysis of **propyl valerate** in liquid formulations where the analyte can be easily dissolved in the mobile phase.

a. Instrumentation and Materials

- High-Performance Liquid Chromatograph with UV-Vis Detector
- C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size)
- **Propyl Valerate** Reference Standard (≥99.5% purity)
- Acetonitrile (HPLC grade)

- Potassium phosphate monobasic (analytical grade)
- Orthophosphoric acid (analytical grade)
- Deionized water

b. Preparation of Solutions

- Mobile Phase: Prepare a mixture of 0.05 M monobasic potassium phosphate (pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a 50:50 (v/v) ratio.^{[4][5]} Filter through a 0.45 µm membrane filter and degas prior to use.
- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of **Propyl Valerate** Reference Standard and dissolve it in 100 mL of the mobile phase.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 10, 25, 50, 100, and 200 µg/mL).

c. Chromatographic Conditions

Parameter	Condition
Column	C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase	0.05 M KH ₂ PO ₄ (pH 3.5) : Acetonitrile (50:50, v/v)
Flow Rate	1.5 mL/min
Injection Volume	10 µL
Column Temperature	Ambient (or 25°C for controlled environment)
Detection Wavelength	210 nm

d. Analytical Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

- Inject the prepared calibration standards in triplicate, starting with the lowest concentration.
- Construct a calibration curve by plotting the peak area against the concentration of **propyl valerate**.
- Inject the sample solutions (prepared in the mobile phase) in triplicate.
- Determine the concentration of **propyl valerate** in the samples by interpolating their peak areas from the calibration curve.

e. Method Validation Data (Representative)

The following table summarizes typical validation parameters for the HPLC-UV method.

Parameter	Result
Linearity (R^2)	> 0.999
Limit of Detection (LOD)	0.5 µg/mL
Limit of Quantification (LOQ)	1.5 µg/mL
Precision (%RSD, n=6)	< 2.0%
Accuracy (Recovery %)	98.0% - 102.0%

Gas Chromatography (GC-MS and GC-FID) Method

This protocol describes a GC method suitable for the analysis of **propyl valerate** in complex matrices, such as food and beverage samples, where headspace or direct injection techniques can be employed.

a. Instrumentation and Materials

- Gas Chromatograph with Mass Spectrometer (MS) or Flame Ionization Detector (FID)
- Capillary column (e.g., DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm film thickness)[6]
- **Propyl Valerate** Reference Standard (≥99.5% purity)

- Ethanol (GC grade)
- Deionized water
- Internal Standard (e.g., 3-pentanol)

b. Preparation of Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of **Propyl Valerate** Reference Standard and dissolve in 100 mL of a 60:40 ethanol:water solution.[\[6\]](#)
- Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL solution of 3-pentanol in a 60:40 ethanol:water solution.
- Calibration Standards: Prepare a series of calibration standards containing **propyl valerate** at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL) and a constant concentration of the internal standard (e.g., 100 µg/mL).

c. Chromatographic Conditions

Parameter	GC-MS Condition	GC-FID Condition
Column	DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm)	DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature	250°C	250°C
Injection Volume	1 µL (Split mode, 20:1)	1 µL (Split mode, 20:1)
Carrier Gas	Helium at 1.0 mL/min	Helium at 1.0 mL/min
Oven Program	Start at 60°C (hold 2 min), ramp to 180°C at 10°C/min, then to 240°C at 20°C/min (hold 5 min)	Start at 60°C (hold 2 min), ramp to 180°C at 10°C/min, then to 240°C at 20°C/min (hold 5 min)
MS Transfer Line	250°C	-
Ion Source Temp.	230°C	-
Ionization Mode	Electron Ionization (EI) at 70 eV	-
Scan Range	m/z 40-200	-
Detector Temp.	-	250°C
H2 Flow	-	40 mL/min
Air Flow	-	400 mL/min
Makeup Gas (N2)	-	25 mL/min

d. Analytical Procedure

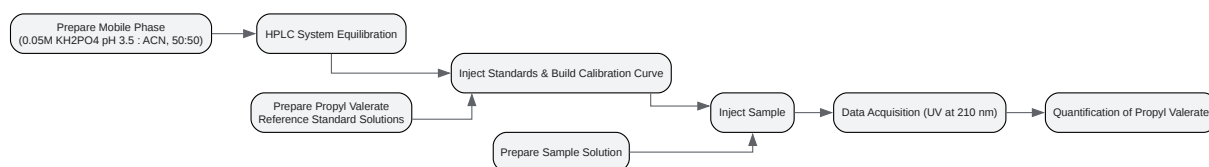
- Equilibrate the GC system.
- Inject the calibration standards.
- For GC-MS, identify **propyl valerate** by its retention time and mass spectrum. For GC-FID, identify by retention time.

- Construct a calibration curve by plotting the ratio of the **propyl valerate** peak area to the internal standard peak area against the concentration of **propyl valerate**.
- Prepare samples by diluting in the 60:40 ethanol:water solution and adding the internal standard.
- Inject the prepared samples.
- Quantify **propyl valerate** in the samples using the calibration curve.

e. Method Validation Data (Representative)

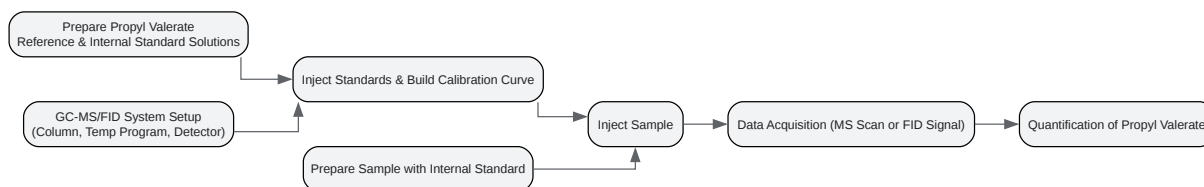
Parameter	Result
Linearity (R^2)	> 0.999
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.5 µg/mL
Precision (%RSD, n=6)	< 5.0%
Accuracy (Recovery %)	95.0% - 105.0%

Visualizations



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Caption: HPLC-UV analysis workflow for **propyl valerate**.



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Caption: GC-MS/FID analysis workflow for **propyl valerate**.

Conclusion

Propyl valerate is a versatile and reliable reference standard for the quantification of esters and other volatile compounds in various matrices. The HPLC-UV and GC-MS/FID methods detailed in this application note provide robust and accurate means for its use in quality control and research settings. Proper method validation is essential to ensure the reliability of the analytical results obtained using **propyl valerate** as a reference standard.

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